

Application Note: Spectroscopic Characterization of N-cyclohexyl-2-phenoxybenzamide

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Compound of Interest

Compound Name: *N-cyclohexyl-2-phenoxybenzamide*

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Abstract

This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **N-cyclohexyl-2-phenoxybenzamide**. While specific experimental data for this compound is not widely published, this application note constructs an expected spectroscopic profile based on data from structurally related molecules. Detailed protocols for data acquisition and a logical workflow for spectral interpretation are provided to aid researchers in the characterization of this and similar chemical entities.

Introduction

N-cyclohexyl-2-phenoxybenzamide is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active compounds and functional materials. Accurate structural elucidation is paramount for understanding its properties and potential applications. This note details the expected outcomes from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses, providing a foundational dataset for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ^1H and ^{13}C NMR and the expected mass-to-charge ratios for the molecular ion and key fragments in the mass spectrum of **N-cyclohexyl-2-phenoxybenzamide**. These predictions are based on analogous structures reported in the scientific literature.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.8 - 8.0	d	1H	Ar-H (ortho to C=O)
7.3 - 7.5	m	3H	Ar-H
7.0 - 7.2	m	3H	Ar-H
6.8 - 6.9	d	2H	Ar-H (phenoxy)
6.1 - 6.3	d	1H	N-H
3.8 - 4.0	m	1H	Cyclohexyl CH-N
1.0 - 2.0	m	10H	Cyclohexyl CH_2

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
165 - 167	C=O (Amide)
155 - 157	Ar-C (C-OAr)
150 - 152	Ar-C (C-OPh)
130 - 133	Ar-CH
128 - 130	Ar-CH
123 - 125	Ar-CH
120 - 122	Ar-CH
118 - 120	Ar-CH
115 - 117	Ar-CH
48 - 50	Cyclohexyl CH-N
32 - 34	Cyclohexyl CH ₂
25 - 27	Cyclohexyl CH ₂
24 - 26	Cyclohexyl CH ₂

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Assignment
295	80	[M] ⁺ (Molecular Ion)
213	40	[M - C ₆ H ₁₀] ⁺
196	100	[C ₁₃ H ₁₀ NO] ⁺
121	30	[C ₆ H ₅ O-C ₆ H ₄] ⁺
93	50	[C ₆ H ₅ O] ⁺
83	60	[C ₆ H ₁₁] ⁺
77	70	[C ₆ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **N-cyclohexyl-2-phenoxybenzamide**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Acquisition time: ~4 seconds
 - Relaxation delay: 2 seconds
 - Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
 - Integrate all peaks and determine multiplicities.

- ^{13}C NMR Acquisition:
 - Acquire a standard one-dimensional $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum (proton-decoupled).
 - Typical parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024 or more, depending on sample concentration.
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2 seconds
 - Process the spectrum similarly to the ^1H NMR spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

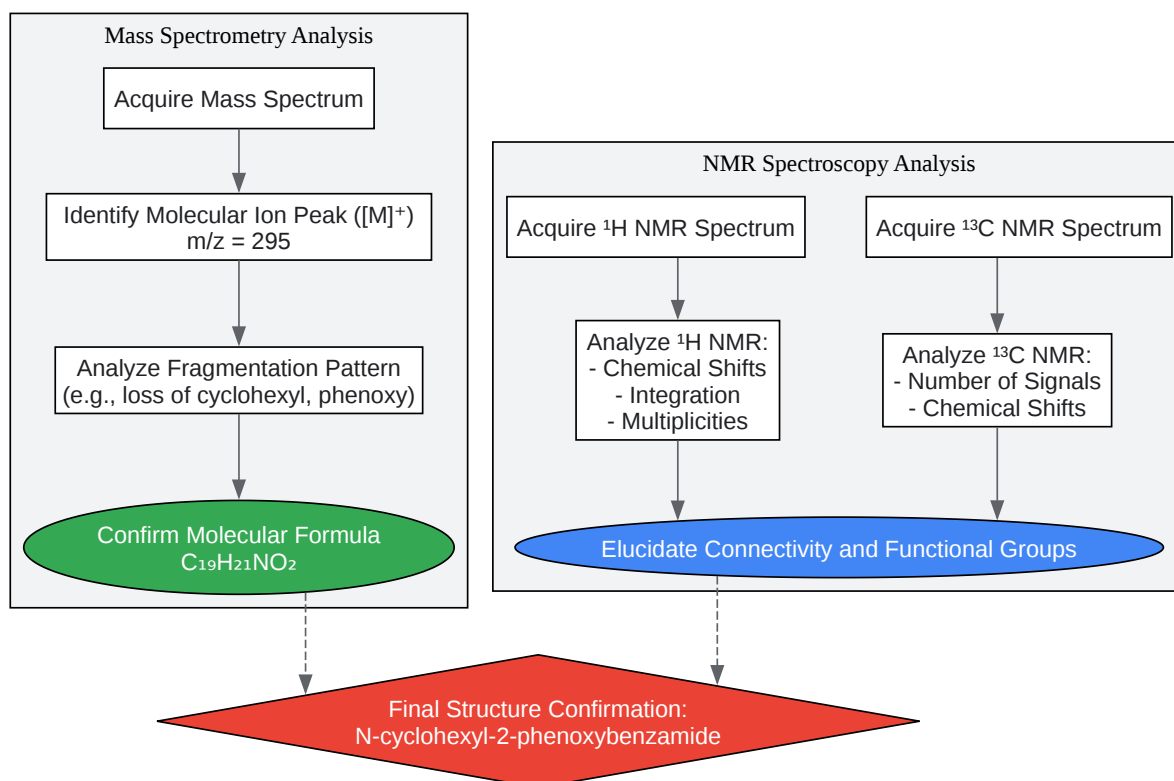
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **N-cyclohexyl-2-phenoxybenzamide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- GC-MS Analysis:
 - Inject 1 μL of the sample solution into the GC.
 - Use a suitable capillary column (e.g., HP-5ms).

- Set the GC oven temperature program to achieve good separation. A typical program might be:
 - Initial temperature: 100 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 min.
- The mass spectrometer parameters should be set for electron ionization (EI) at 70 eV.
- Scan a mass range of m/z 40-500.
- Data Analysis:
 - Identify the peak corresponding to **N-cyclohexyl-2-phenoxybenzamide** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern and assign major fragments.

Workflow for Data Interpretation

The following diagram illustrates the logical workflow for interpreting the combined NMR and mass spectrometry data to confirm the structure of **N-cyclohexyl-2-phenoxybenzamide**.



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Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

This application note provides a comprehensive, albeit predictive, spectroscopic analysis of **N-cyclohexyl-2-phenoxybenzamide**. The tabulated data, detailed experimental protocols, and the logical workflow for data interpretation serve as a valuable resource for researchers involved in the synthesis and characterization of novel benzamide derivatives. By following

these guidelines, scientists can confidently elucidate the structure of this and related compounds, facilitating further research and development.

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